5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring is usually formed by cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Coupling of the Triazole and Quinazoline Rings: The final step involves coupling the triazole and quinazoline rings through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinoxaline: Similar structure but with a quinoxaline ring instead of quinazoline.
5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a pyrimidine ring instead of quinazoline.
Uniqueness
The uniqueness of 5-[(3-Methylbutyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline lies in its specific combination of the triazole and quinazoline rings, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H19N5S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
5-(3-methylbutylsulfanyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H19N5S/c1-13(2)9-11-25-19-21-16-8-4-3-7-15(16)18-22-17(23-24(18)19)14-6-5-10-20-12-14/h3-8,10,12-13H,9,11H2,1-2H3 |
InChI Key |
QEWCBVVESXCCDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4 |
Origin of Product |
United States |
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